Liazal

Prostate Cancer Clinical Trial RAMBA

Choose Liazal (liarozole fumarate) for its unique dual-target mechanism—potent CYP26A1 inhibition (IC50 0.54–7 µM) combined with moderate aromatase blockade—that cannot be replicated by pure retinoids or selective aromatase inhibitors. In head-to-head trials, it achieved a ~5-fold higher PSA response rate and 39% longer time-to-progression vs CPA, making it the gold-standard RAMBA for advanced prostate cancer research. Its weak CYP3A4 inhibition (IC50 10,000 nM) and well-characterized DDI profile further position it as an essential reference standard for metabolic stability studies.

Molecular Formula C21H17ClN4O4
Molecular Weight 424.8 g/mol
Cat. No. B1231680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiazal
Synonymsliarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246
Molecular FormulaC21H17ClN4O4
Molecular Weight424.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyUCJZBYIUZSFGPV-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liazal (Liarozole) Fumarate: A First-in-Class Retinoic Acid Metabolism Blocking Agent (RAMBA)


Liazal (liarozole fumarate) is an orally active benzimidazole derivative that functions as a retinoic acid metabolism blocking agent (RAMBA) [1]. It was the first RAMBA to enter clinical practice [2]. Liarozole acts by inhibiting cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase (primarily CYP26A1), thereby elevating endogenous retinoic acid levels and promoting cell differentiation and apoptosis in tumor tissues [3]. The compound is also a moderate inhibitor of aromatase (CYP19A1) and other CYP enzymes, including CYP2C8, CYP2C9, and CYP3A4 [4].

Why Generic Substitution of Liazal Fails in Scientific and Industrial Applications


Generic substitution of Liazal with other retinoic acid metabolism blocking agents (RAMBAs) or aromatase inhibitors is not scientifically valid. Liarozole possesses a unique dual-target mechanism: it potently inhibits CYP26A1-mediated retinoic acid catabolism (IC50 values ranging from 0.54 to 7 µM depending on the assay system) and moderately inhibits aromatase, distinguishing it from pure aromatase inhibitors like letrozole or anastrozole, and from pure retinoids like ATRA [1]. Furthermore, clinical trial data demonstrate that Liarozole's efficacy and safety profile differ significantly from both cyproterone acetate (CPA) and prednisone, the most relevant clinical comparators in prostate cancer therapy [2]. Simply substituting a related benzimidazole or a newer RAMBA like talarozole (which has a much lower IC50 for CYP26A1 but a different selectivity profile) would not replicate the in vivo pharmacological and clinical outcomes observed with Liarozole, thus introducing significant risk into any research or industrial process .

Liazal Product-Specific Quantitative Evidence Guide for Informed Procurement


Superior Clinical PSA Response Rate vs. Cyproterone Acetate in Advanced Prostate Cancer

In a randomized Phase III trial involving 321 patients with metastatic prostate cancer, Liazal demonstrated a significantly higher prostate-specific antigen (PSA) response rate compared to cyproterone acetate (CPA) [1]. This direct head-to-head comparison provides robust evidence of Liazal's superior clinical activity.

Prostate Cancer Clinical Trial RAMBA

Significantly Prolonged Time to PSA Progression vs. Cyproterone Acetate

Liazal treatment resulted in a statistically significant delay in disease progression as measured by time to PSA progression compared to cyproterone acetate (CPA) [1]. This endpoint is a critical measure of durable clinical benefit.

Prostate Cancer Progression-Free Survival RAMBA

Improved Overall Survival Trend vs. Cyproterone Acetate

In the pivotal Phase III trial, Liazal demonstrated a trend towards improved overall survival (OS) compared to cyproterone acetate (CPA) [1]. While not reaching statistical significance, the numerical difference is consistent with the observed improvements in PSA response and progression.

Prostate Cancer Overall Survival RAMBA

Substantially Lower CYP3A4 Inhibition Potency vs. Ketoconazole, Reducing Drug-Drug Interaction Risk

Liazal is a significantly weaker inhibitor of CYP3A4 compared to the structurally related antifungal ketoconazole [1]. This differential potency translates to a lower potential for causing clinically significant drug-drug interactions, a key safety advantage.

CYP Inhibition Drug-Drug Interaction RAMBA

Modest CYP2C8 and CYP2C9 Inhibition Profile: A Differentiated Liability Profile

Liazal exhibits a distinct CYP inhibition profile with moderate activity against CYP2C8 and CYP2C9 [1]. This contrasts with many other azole-containing compounds which often display broader or more potent inhibition of key drug-metabolizing enzymes.

CYP Inhibition Drug Metabolism RAMBA

Liazal Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Advanced Prostate Cancer Research: A Proven RAMBA with Superior Clinical Activity vs. CPA

Based on direct head-to-head clinical trial evidence, Liazal is the preferred RAMBA for research models of advanced, hormone-relapsed prostate cancer where a clear differentiation from cyproterone acetate (CPA) is required [1]. The compound's demonstrated ability to achieve a ~5-fold higher PSA response rate and a 39% improvement in time to PSA progression over CPA [1] makes it an essential tool for studies investigating novel combination therapies or mechanisms of resistance to androgen-deprivation therapy. Its well-defined clinical efficacy in this specific patient population provides a robust translational bridge for preclinical findings.

Cellular Differentiation and Apoptosis Studies: Leveraging the Dual Mechanism of Action

Liazal is ideally suited for in vitro and in vivo studies examining the synergistic effects of blocking retinoic acid metabolism and inhibiting aromatase. Its dual mechanism of action—potent inhibition of CYP26A1 (IC50 values ranging from 0.54 to 7 µM) [1] and moderate aromatase inhibition —allows researchers to probe the intersection of retinoid signaling and estrogen deprivation in cancer cell lines such as MCF-7 (breast) and LNCaP/DU145 (prostate) . This dual targeting is a key differentiator from pure retinoids (e.g., ATRA) or selective aromatase inhibitors (e.g., letrozole).

Drug-Drug Interaction (DDI) and CYP Profiling Studies: A Well-Characterized, Low-Liability Comparator

Liazal's thoroughly characterized CYP inhibition profile, with its notably weak CYP3A4 inhibition (IC50 = 10,000 nM) [1] and moderate CYP2C8/2C9 inhibition (IC50 = 480 nM) [1], positions it as an excellent reference standard or comparator in DDI studies. Its low liability for CYP3A4-mediated interactions is a significant advantage over other azole-based compounds like ketoconazole. Researchers can use Liazal as a benchmark to calibrate the CYP inhibition potential of novel chemical entities, ensuring more accurate and reproducible assessments of metabolic stability and interaction risks.

Retinoid Pathway Modulation in Dermatology and Oncology: A First-in-Class Tool Compound

As the first clinically advanced RAMBA, Liazal remains a critical tool compound for investigating the role of endogenous retinoic acid in both dermatological disorders (e.g., ichthyosis) and oncology [1]. Its ability to elevate tissue-specific retinoic acid levels without the systemic toxicity associated with high-dose exogenous retinoid administration is a key advantage . For procurement, this established mechanism and extensive literature make Liazal the gold standard for validating the activity and selectivity of newer, potentially more potent RAMBAs, such as talarozole or VN/14-1 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liazal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.